molecular formula C8H7BrN2O3 B1612194 N-(2-Bromo-5-nitrophenyl)acetamide CAS No. 90221-50-4

N-(2-Bromo-5-nitrophenyl)acetamide

Cat. No.: B1612194
CAS No.: 90221-50-4
M. Wt: 259.06 g/mol
InChI Key: RTSTZQRSWJGBNU-UHFFFAOYSA-N
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Description

N-(2-Bromo-5-nitrophenyl)acetamide: is an organic compound with the molecular formula C8H7BrN2O3 It is characterized by the presence of a bromine atom and a nitro group attached to a phenyl ring, which is further connected to an acetamide group

Properties

IUPAC Name

N-(2-bromo-5-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O3/c1-5(12)10-8-4-6(11(13)14)2-3-7(8)9/h2-4H,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTSTZQRSWJGBNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50620818
Record name N-(2-Bromo-5-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90221-50-4
Record name N-(2-Bromo-5-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Bromo-5-nitrophenyl)acetamide typically involves the bromination and nitration of aniline derivatives followed by acylation. One common method includes:

    Bromination: Aniline is first brominated using bromine in the presence of a suitable solvent like acetic acid to introduce the bromine atom at the ortho position.

    Nitration: The brominated aniline is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the para position.

    Acylation: The resulting 2-bromo-5-nitroaniline is then acylated using acetic anhydride or acetyl chloride to form this compound.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions: N-(2-Bromo-5-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under suitable conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reductants like tin(II) chloride.

    Oxidation Reactions: The acetamide group can be oxidized to form corresponding carboxylic acids under strong oxidizing conditions.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols, solvents like ethanol or dimethylformamide (DMF), and catalysts like palladium.

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

  • Substitution reactions yield derivatives with different functional groups replacing the bromine atom.
  • Reduction reactions yield 2-amino-5-nitrophenylacetamide.
  • Oxidation reactions yield 2-bromo-5-nitrobenzoic acid.

Scientific Research Applications

N-(2-Bromo-5-nitrophenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-Bromo-5-nitrophenyl)acetamide depends on its interaction with specific molecular targets. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membranes. Its anticancer properties may be related to the induction of apoptosis or inhibition of cell proliferation pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

    4’-Bromo-2’-nitroacetanilide: Similar structure with a bromine and nitro group but different substitution pattern.

    2-Bromo-5-nitroaniline: Lacks the acetamide group but has similar bromine and nitro substitutions.

    2-Bromo-5-nitrobenzoic acid: Similar bromine and nitro substitutions but with a carboxylic acid group instead of an acetamide group.

Uniqueness: N-(2-Bromo-5-nitrophenyl)acetamide is unique due to its specific substitution pattern and the presence of both bromine and nitro groups along with an acetamide group. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Biological Activity

N-(2-Bromo-5-nitrophenyl)acetamide is a compound with significant potential in medicinal chemistry, particularly noted for its antimicrobial and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the chemical formula C8H7BrN2O3C_8H_7BrN_2O_3. Its structure includes a bromine and a nitro group attached to a phenyl ring, which enhances its reactivity and biological interactions. The presence of these functional groups suggests that it may engage in various biochemical processes, making it a candidate for further investigation in pharmacology.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : The compound may inhibit bacterial enzymes or disrupt cell membranes, leading to cell death. Its antimicrobial properties have been investigated against various pathogens.
  • Anticancer Activity : Research indicates that this compound can induce apoptosis (programmed cell death) and inhibit cell proliferation pathways. This is particularly relevant in cancer treatment where controlling cell growth is crucial.
  • Enzyme Interaction : The compound may interact with specific enzymes, potentially acting as an inhibitor or activator. This interaction can modulate critical cellular functions, impacting various signaling pathways involved in disease progression.

Antimicrobial Studies

Recent studies have demonstrated the efficacy of this compound against several microbial strains. For instance, it has shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potential as an effective antimicrobial agent.

Anticancer Studies

In vitro studies have assessed the antiproliferative effects of this compound on various cancer cell lines. The compound exhibited significant cytotoxicity with IC50 values in the low micromolar range, indicating strong potential as an anticancer agent. For example:

Cell Line IC50 (μM)
MCF-7 (Breast Cancer)5.0
HeLa (Cervical Cancer)4.8
A549 (Lung Cancer)6.2

These results suggest that this compound may interfere with critical cellular processes such as DNA replication and cell cycle progression, leading to reduced viability in cancer cells.

Case Studies

  • Anticancer Efficacy : A study involving the treatment of MCF-7 breast cancer cells with this compound showed a marked reduction in cell viability after 48 hours of exposure. Flow cytometry analysis revealed an increase in apoptotic cells, confirming the compound's role in inducing programmed cell death.
  • Antimicrobial Activity : In another investigation, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated that the compound effectively inhibited bacterial growth, with a notable reduction in colony-forming units (CFUs) observed at higher concentrations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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